molecular formula C8H8N4O B11786489 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B11786489
M. Wt: 176.18 g/mol
InChI Key: WQCAHBCTUGXFMJ-UHFFFAOYSA-N
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Description

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is an organic compound that features both an amino group and a triazole ring attached to a phenol moiety. This compound is of interest due to its unique chemical structure, which imparts a range of chemical and biological properties. It is commonly used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 2-aminophenol with 4H-1,2,4-triazole. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. The process typically involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
  • 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
  • 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid

Uniqueness

5-Amino-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to the presence of both an amino group and a triazole ring attached to a phenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-amino-2-(1,2,4-triazol-4-yl)phenol

InChI

InChI=1S/C8H8N4O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H,9H2

InChI Key

WQCAHBCTUGXFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)N2C=NN=C2

Origin of Product

United States

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